molecular formula C18H18ClN5O2S B10940479 4-[(E)-(2-{5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol

4-[(E)-(2-{5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol

Cat. No.: B10940479
M. Wt: 403.9 g/mol
InChI Key: HQLNDKQQLKGXTE-KEBDBYFISA-N
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Description

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique chemical structure, which combines elements of benzaldehyde, triazole, and hydrazone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps. The initial step often includes the preparation of 3-ethoxy-4-hydroxybenzaldehyde, which can be synthesized through the ethylation of 4-hydroxybenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

4-[(E)-[[3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-2-ethoxyphenol

InChI

InChI=1S/C18H18ClN5O2S/c1-2-26-16-9-12(7-8-15(16)25)10-20-22-17-21-18(24-23-17)27-11-13-5-3-4-6-14(13)19/h3-10,25H,2,11H2,1H3,(H2,21,22,23,24)/b20-10+

InChI Key

HQLNDKQQLKGXTE-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NN2)SCC3=CC=CC=C3Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NN2)SCC3=CC=CC=C3Cl)O

Origin of Product

United States

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